Calcium 2-(4-chloro-2-methylphenoxy)propionate
Description
Calcium 2-(4-chloro-2-methylphenoxy)propionate (CAS: 84864-57-3, EC: 284-380-5) is the calcium salt of 2-(4-chloro-2-methylphenoxy)propionic acid, a compound widely recognized under its ISO common name Mecoprop . This herbicidal compound belongs to the synthetic auxin family (HRAC class O), which mimics plant growth hormones to disrupt weed development . The calcium salt formulation enhances stability and solubility compared to the free acid form, making it suitable for agricultural applications requiring controlled release and reduced volatility .
Properties
CAS No. |
94133-77-4 |
|---|---|
Molecular Formula |
C20H20CaCl2O6 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
calcium;2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/2C10H11ClO3.Ca/c2*1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h2*3-5,7H,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
XMEVFGZCMYDHEG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2-(4-chloro-2-methylphenoxy)propionate typically involves the reaction of 2-(4-chloro-2-methylphenoxy)propionic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying.
Starting Materials: 2-(4-chloro-2-methylphenoxy)propionic acid, calcium hydroxide or calcium carbonate.
Reaction Conditions: The reaction is conducted in water at room temperature.
Procedure: The acid is dissolved in water, and the calcium compound is added slowly with stirring. The mixture is stirred until the reaction is complete, and the product is filtered and dried.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and filtration systems to handle large quantities of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
Calcium 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Complexation: The calcium ion can form complexes with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Complexation: Various ligands, including ethylenediaminetetraacetic acid (EDTA), can be used to form complexes with the calcium ion.
Major Products Formed
Substitution Reactions: Products include substituted phenoxypropionates.
Hydrolysis: Products include 2-(4-chloro-2-methylphenoxy)propionic acid and calcium hydroxide.
Complexation: Products include calcium-ligand complexes.
Scientific Research Applications
Calcium 2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:
Agriculture: It is used as a herbicide to control broadleaf weeds.
Pharmaceuticals: The compound is studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Research explores its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of calcium 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. In agricultural applications, it acts as a herbicide by disrupting the growth and development of weeds. The compound interferes with cellular processes, leading to the inhibition of protein synthesis and cell division.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA)
MCPA (CAS: 94-74-6) shares the same phenoxy backbone as Mecoprop but differs in the carboxylic acid chain length (acetic acid vs. propionic acid). This structural variation impacts lipid solubility and herbicidal activity. MCPA has a lower molecular weight (200.62 g/mol) and higher water solubility (825 mg/L at 20°C) compared to Mecoprop’s acid form (214.65 g/mol; 734 mg/L), resulting in faster foliar absorption but shorter soil persistence .
2-(4-Chloro-2-methylphenoxy)propionic acid (Mecoprop)
The free acid form of the compound (CAS: 93-65-2) exhibits a logP of 3.20, indicating moderate lipophilicity, and is classified as a carcinogen requiring stringent handling protocols . Its calcium salt counterpart mitigates some risks by reducing volatility and skin absorption while maintaining herbicidal efficacy .
2-(2,4,5-Trichlorophenoxy)propionic acid (Fenoprop)
Fenoprop (CAS: 93-72-1) features an additional chlorine substituent, enhancing its potency but also increasing toxicity. With a molecular weight of 269.5 g/mol and logP of 3.89, it persists longer in the environment but is heavily restricted due to its association with severe health risks .
2,4-Dichlorophenoxyacetic acid (2,4-D)
2,4-D (CAS: 94-75-7) is another auxin herbicide with a dichlorophenoxy structure. It is more susceptible to microbial degradation via enzymes like Alcaligenes eutrophus dioxygenase, which shows lower activity against Mecoprop due to steric hindrance from the methyl group .
Magnesium 2-(4-chloro-2-methylphenoxy)propionate
The magnesium salt (CAS: 29413-62-5) offers distinct physicochemical properties, including higher molecular weight (447.57 g/mol) and altered solubility. Such cationic variations influence formulation stability and ion-specific interactions in soil .
Ester Derivatives (Butyl, Pentyl, Octyl Esters)
Esterification of Mecoprop’s acid group enhances volatility and cuticle penetration. For example, the octyl ester (CAS: 66423-13-0) has a logP of 4.72 and water solubility of 100 μg/L, favoring use in oil-based herbicides. In contrast, the calcium salt’s water solubility makes it preferable for aqueous sprays .
Physicochemical Properties and Environmental Behavior
| Compound | Molecular Weight (g/mol) | Water Solubility | logP | Soil Half-Life (Days) |
|---|---|---|---|---|
| Calcium 2-(4-chloro-2-methylphenoxy)propionate | 310.2* | High (salt form) | N/A | 30–60 |
| Mecoprop (acid) | 214.65 | 734 mg/L (20°C) | 3.20 | 20–40 |
| MCPA | 200.62 | 825 mg/L (20°C) | 3.37 | 10–30 |
| Fenoprop | 269.5 | 50 mg/L (20°C) | 3.89 | 60–90 |
| Octyl Mecoprop ester | 326.86 | 100 μg/L (20°C) | 4.72 | 90–120 |
*Calculated based on the acid’s molecular weight (214.65) and calcium substitution.
The calcium salt’s ionic nature improves mobility in aqueous environments, while ester derivatives exhibit greater adsorption to organic matter . Mecoprop’s methyl group reduces enzymatic degradation rates compared to 2,4-D, prolonging its herbicidal activity .
Application and Efficacy in Herbicidal Use
- Calcium Salt : Used in pre-emergent formulations for cereals due to its slow release and rainfast properties.
- Ester Derivatives : Applied post-emergence in oil-based sprays for broadleaf weeds in turf .
- MCPA : Preferred for rapid action in pasture management but requires frequent reapplication .
Regulatory and Handling Considerations
- Mecoprop Acid : Listed as a hazardous substance (RTK #3093) with strict storage requirements (tightly sealed, away from metals/acids) .
- Calcium Salt: Subject to fewer restrictions but requires adherence to agricultural runoff guidelines .
- Fenoprop: Banned in many regions under the Stockholm Convention due to its persistence and toxicity .
Biological Activity
Calcium 2-(4-chloro-2-methylphenoxy)propionate, often associated with its structural analogs like 4-chloro-2-methylphenoxyacetic acid (MCPA), is a compound of interest due to its biological activities and environmental implications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicological data, and microbial degradation pathways.
This compound is a calcium salt of a phenoxypropionic acid derivative. Its structure includes a chlorinated aromatic ring that contributes to its biological properties. The compound is often studied in relation to its herbicidal activity and potential environmental impact.
1. Herbicidal Effects
This compound exhibits herbicidal properties similar to those of MCPA. It acts by disrupting plant growth processes, particularly through the inhibition of specific enzyme pathways involved in hormone regulation and cell division. Studies have shown that phenoxyacetic acids can lead to abnormal growth patterns in target plants, effectively controlling unwanted vegetation.
2. Toxicological Profile
The toxicological profile of this compound has been evaluated through various studies:
- Acute Toxicity : Research indicates that acute exposure can lead to symptoms such as irritation of mucous membranes and potential liver damage at high doses. However, the margins of safety for typical exposure scenarios are considered adequate for human health .
- Chronic Toxicity : Long-term exposure studies suggest that while some chlorophenoxy compounds may exhibit weak carcinogenic potential, the evidence does not strongly support a direct genotoxic mode of action . Regulatory agencies generally classify these compounds as having low carcinogenic risk.
3. Microbial Degradation
Microbial degradation plays a crucial role in mitigating the environmental impact of this compound. Specific microorganisms have been identified that can degrade MCPA and related compounds:
- Flavobacterium peregrinum has been shown to effectively degrade MCPA, converting it into less harmful byproducts . The degradation pathway involves the cleavage of the chlorophenyl group, leading to the formation of non-toxic metabolites.
- Studies indicate that earthworms and certain fungi enhance the biodegradation process, indicating a symbiotic relationship between soil organisms and chemical degradation .
Case Study 1: Environmental Impact Assessment
A comprehensive study evaluated the persistence and degradation rates of this compound in soil environments. The findings highlighted that under aerobic conditions, microbial communities could significantly reduce the concentration of this herbicide within weeks, suggesting effective natural attenuation mechanisms .
Case Study 2: Human Health Risk Evaluation
An epidemiological review assessed the potential health risks associated with exposure to chlorophenoxy compounds, including this compound. While some associations with non-Hodgkin lymphoma were noted, the overall evidence pointed towards a lack of significant risk at environmentally relevant concentrations .
Research Findings Summary
| Study Focus | Key Findings |
|---|---|
| Herbicidal Activity | Disruption of plant growth; effective against various weeds |
| Toxicity | Low acute toxicity; chronic exposure shows no strong genotoxic effects |
| Microbial Degradation | Effective degradation by specific bacteria; enhanced by soil fauna |
| Environmental Persistence | Rapid degradation under aerobic conditions; low risk for groundwater contamination |
Q & A
Q. What analytical techniques are recommended for characterizing Calcium 2-(4-chloro-2-methylphenoxy)propionate in research settings?
To ensure accurate identification and purity assessment, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): For structural elucidation of the phenoxy and propionate moieties.
- High-Performance Liquid Chromatography (HPLC): Quantify impurities using reverse-phase columns with UV detection, as validated in studies on structurally similar compounds .
- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile degradation products or synthesis byproducts.
- X-ray Diffraction (XRD): Confirm crystalline structure, especially for salt forms like calcium derivatives.
Cross-reference with databases such as NIST Standard Reference Data for spectral matching .
Q. What safety protocols are critical for handling this compound in laboratory environments?
Adhere to OSHA and NIOSH guidelines for hazardous chemicals:
- Engineering Controls: Use local exhaust ventilation for synthesis steps and enclosures for high-dust processes (e.g., milling) to limit airborne exposure .
- Personal Protective Equipment (PPE): Wear nitrile gloves and Tyvek® suits, as permeation studies indicate these materials resist degradation by phenoxypropionates .
- Decontamination: Implement emergency showers and HEPA-filtered vacuums for spills to prevent dry sweeping . Routinely monitor airborne concentrations with real-time sensors.
Q. How can researchers synthesize this compound with high reproducibility?
Follow a two-step protocol:
Acid Synthesis: React 4-chloro-2-methylphenol with propionic acid derivatives (e.g., α-chloropropionic acid) under alkaline conditions to form 2-(4-chloro-2-methylphenoxy)propionic acid .
Salt Formation: Neutralize the acid with calcium hydroxide in aqueous ethanol, followed by recrystallization. Optimize pH (7.5–8.5) and temperature (40–60°C) to maximize yield.
Validate purity via titration (acid-base) and elemental analysis (Ca²⁺ content).
Advanced Research Questions
Q. How should experimental designs address contradictions in reported toxicological data for this compound?
Discrepancies in toxicity studies (e.g., neurotoxic vs. non-neurotoxic outcomes) may arise from:
- Dose-Response Variability: Conduct tiered assays (in vitro cytotoxicity → in vivo acute/chronic exposure) using standardized OECD guidelines.
- Metabolic Differences: Compare species-specific metabolism using liver microsomal assays to identify bioactive metabolites .
- Confounding Factors: Control for impurities (e.g., chlorinated byproducts) via HPLC purification before testing .
Statistical tools like meta-analysis can reconcile data across studies, prioritizing peer-reviewed sources over commercial datasets .
Q. What methodologies optimize the study of environmental degradation pathways for this compound?
Design factorial experiments to isolate degradation mechanisms:
- Variables: UV exposure, microbial activity, pH, and temperature.
- Analytical Tools: Use LC-QTOF-MS to identify transformation products (e.g., dechlorinated or hydroxylated derivatives) .
- Simulation Models: Apply QSAR (Quantitative Structure-Activity Relationship) to predict persistence in soil/water matrices. Field studies should complement lab data, using isotope-labeled analogs (e.g., deuterated compounds) for tracer analysis .
Q. How can researchers mitigate interference from structural analogs during quantitative analysis?
Challenges arise due to co-eluting analogs (e.g., methylphenoxy or chlorophenoxy derivatives). Mitigation strategies include:
- Chromatographic Optimization: Adjust mobile phase pH (e.g., 2.5–3.0 for HPLC) to enhance separation of ionizable groups .
- Mass Spectrometry: Use MRM (Multiple Reaction Monitoring) modes targeting unique fragment ions (e.g., m/z 185 for 4-chloro-2-methylphenoxy fragments).
- Cross-Validation: Confirm results with orthogonal methods like capillary electrophoresis or NMR .
Q. What advanced controls are required for long-term stability studies of this compound?
Assess degradation under ICH (International Council for Harmonisation) conditions:
- Forced Degradation: Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation triggers.
- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life from accelerated stability data.
- Container Compatibility: Test adsorption/leaching effects using glass vs. polymer storage vessels, as phenoxypropionates may interact with plastics .
Methodological Guidance for Data Interpretation
Q. How should researchers contextualize findings within existing theoretical frameworks for phenoxypropionate herbicides?
Link mechanistic studies to established models:
- Mode of Action: Investigate auxin-like activity in plants via gene expression profiling (e.g., upregulation of IAA genes).
- Ecotoxicology: Apply the Concentration Addition model to assess synergistic effects with co-applied herbicides .
- Computational Chemistry: Perform docking studies to predict binding affinity with target enzymes (e.g., acetolactate synthase).
Q. What statistical approaches resolve variability in bioaccumulation studies?
Use multivariate regression to account for environmental covariates (e.g., organic carbon content in soil). Bayesian hierarchical models improve precision in low-sample field studies. Report confidence intervals rather than point estimates for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
